{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene
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Overview
Description
{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene is a chemical compound with the molecular formula C14H21ClO It is characterized by a benzene ring substituted with a chlorinated, dimethylated pentyl group linked through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene typically involves the reaction of 5-chloro-4,4-dimethylpentanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chlorinated group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Hydroxyl or amino-substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of {[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar in structure but lacks the chlorinated, dimethylated pentyl group.
Chlorobenzene: Contains a chlorine atom on the benzene ring but lacks the ether linkage and the pentyl group.
Benzyl alcohol: Contains a hydroxyl group instead of the chlorinated, dimethylated pentyl group
Uniqueness
{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene is unique due to its specific combination of a chlorinated, dimethylated pentyl group and an ether linkage to the benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C14H21ClO |
---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
(5-chloro-4,4-dimethylpentoxy)methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-14(2,12-15)9-6-10-16-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 |
InChI Key |
IVCGBGCDOPYUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
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